4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Overview
Description
AT7519 hydrochloride is a small molecule inhibitor that selectively targets cyclin-dependent kinases (CDKs). These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. AT7519 hydrochloride has shown potential in treating various cancers, including solid tumors and hematological malignancies .
Mechanism of Action
AT7519 Hydrochloride, also known as AT-7519 HCl or 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, is a potent inhibitor of several Cyclin Dependent Kinases (CDKs) and has been investigated for use in the treatment of solid tumors and hematological malignancies .
Target of Action
AT7519 HCl primarily targets certain Cyclin Dependent Kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9 . CDKs play a central role in eukaryotic cell growth, division, and death .
Mode of Action
AT7519 HCl selectively binds to and inhibits CDKs, leading to tumor regression . This inhibition is consistent with the inhibition of CDK1 and CDK2 in solid tumor cell lines .
Biochemical Pathways
The inhibition of CDKs by AT7519 HCl affects the cell cycle progression. CDKs, along with their regulatory cyclin partners, control passage through discrete cell cycle checkpoints. Failure of this process can lead to cell cycle arrest and/or cellular apoptosis . AT7519 HCl also inhibits the IL-6/STAT3 signaling pathway .
Pharmacokinetics
It is known that at7519 hcl is administered as an intravenous infusion on days 1, 4, 8, and 11 every 3 weeks . There is an apparent dose-proportional increase in AT7519 exposure at increasing doses .
Result of Action
AT7519 HCl shows potent antiproliferative activity in a panel of human tumor cell lines . It causes cell cycle arrest followed by apoptosis in human tumor cells and inhibits tumor growth in human tumor xenograft models . Tumor regression was observed following twice-daily dosing of AT7519 in the HCT116 and HT29 colon cancer xenograft models .
Action Environment
The action of AT7519 HCl can be influenced by environmental factors. For instance, the compound’s stability and solubility can be affected by the solvent used. It is soluble in DMSO at 40 mg/mL and in water at 1 mg/mL
Biochemical Analysis
Biochemical Properties
AT7519 HCl plays a significant role in biochemical reactions by inhibiting several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. AT7519 HCl interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their activation and subsequent phosphorylation of target proteins .
Cellular Effects
AT7519 HCl exerts profound effects on various cell types and cellular processes. In tumor cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, AT7519 HCl downregulates the expression of anti-apoptotic proteins such as Mcl-1 and XIAP, leading to increased apoptosis . Additionally, it inhibits the phosphorylation of RNA polymerase II, thereby affecting transcription and gene expression .
Molecular Mechanism
The molecular mechanism of AT7519 HCl involves its selective inhibition of cyclin-dependent kinases. By binding to the ATP-binding sites of these kinases, AT7519 HCl prevents their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, AT7519 HCl downregulates the expression of anti-apoptotic proteins and inhibits the phosphorylation of RNA polymerase II, affecting transcription and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AT7519 HCl change over time. Short-term treatments (4-6 hours) result in the inhibition of phosphorylation of RNA polymerase II and downregulation of anti-apoptotic proteins . Long-term treatments lead to sustained cell cycle arrest and apoptosis . The stability and degradation of AT7519 HCl in laboratory settings have not been extensively studied, but its effects on cellular function are evident in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of AT7519 HCl vary with different dosages in animal models. In leukemia models, AT7519 HCl induces apoptosis at concentrations of 100 to 700 nmol/L . In solid tumor models, tumor regression is observed following twice-daily dosing of AT7519 HCl . High doses of AT7519 HCl may lead to toxic or adverse effects, although specific toxicities have not been extensively reported .
Metabolic Pathways
AT7519 HCl is involved in metabolic pathways that include its interaction with cyclin-dependent kinases and other enzymes. The compound’s inhibition of CDKs affects metabolic flux and metabolite levels by disrupting the cell cycle and promoting apoptosis . The specific metabolic pathways and enzymes involved in the metabolism of AT7519 HCl have not been fully elucidated .
Transport and Distribution
AT7519 HCl is transported and distributed within cells and tissues, interacting with transporters and binding proteins. The compound’s high volume of distribution and low protein binding suggest efficient transport and distribution within the body . The specific transporters and binding proteins involved in the localization and accumulation of AT7519 HCl have not been extensively studied .
Subcellular Localization
Its inhibition of cyclin-dependent kinases suggests that it may localize to cellular compartments where these kinases are active, such as the nucleus . The presence of targeting signals or post-translational modifications that direct AT7519 HCl to specific compartments or organelles has not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
AT7519 hydrochloride is synthesized through a series of chemical reactions involving the coupling of specific organic compounds. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of AT7519 hydrochloride is formed by coupling a pyrazole derivative with a piperidine derivative.
Introduction of functional groups: Functional groups such as dichlorobenzene and carboxamide are introduced to enhance the compound’s inhibitory activity against CDKs.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
Industrial production of AT7519 hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
AT7519 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of AT7519 hydrochloride with modified functional groups. These derivatives are studied for their enhanced activity and selectivity against CDKs .
Scientific Research Applications
AT7519 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of CDKs and their role in the cell cycle.
Biology: The compound is used to investigate the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: AT7519 hydrochloride is being explored as a potential therapeutic agent for treating cancers, including leukemia, lymphoma, and solid tumors.
Industry: The compound is used in drug discovery and development to identify new CDK inhibitors with improved efficacy and safety profiles .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another CDK inhibitor with a broad spectrum of activity against various CDKs.
Roscovitine: A selective inhibitor of CDK2, CDK7, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer
Uniqueness of AT7519 Hydrochloride
AT7519 hydrochloride is unique due to its multitargeted inhibition of several CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9. This broad-spectrum activity makes it a potent inhibitor of cell cycle progression and transcriptional regulation. Additionally, its ability to induce apoptosis in various cancer cell lines highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOFPNGYBWGKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648517 | |
Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902135-91-5 | |
Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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